molecular formula C14H19N5O2S B2649552 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320377-37-3

8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2649552
CAS No.: 2320377-37-3
M. Wt: 321.4
InChI Key: RTFUUDGMCRBOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a synthetically designed small molecule featuring a complex azabicyclo[3.2.1]octane core scaffold, which provides a rigid, three-dimensional structure valuable in medicinal chemistry. This compound is functionalized with two distinct heteroaromatic systems: a 1H-pyrazol-1-yl group and a (1-methyl-1H-pyrazol-4-yl)sulfonyl moiety. The integration of a sulfonyl group is a notable feature, as this functional group is often utilized in drug discovery to modulate properties such as solubility, molecular conformation, and binding affinity through hydrogen bonding and electrostatic interactions. Compounds based on the pyrazole-azabicyclo[3.2.1]octane structural motif have been identified as a promising novel class of potent, systemically available, non-covalent inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) . NAAA is a cysteine hydrolase enzyme that is highly expressed in immune cells, such as macrophages, and is localized in lysosomes . Its primary role is the deactivating hydrolysis of endogenous lipid mediators, notably N-acylethanolamines (NAEs) like palmitoylethanolamide (PEA) . PEA is a well-characterized anti-inflammatory and analgesic agent that exerts its effects by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α) . By inhibiting intracellular NAAA activity, this class of compounds preserves endogenous PEA from degradation, thereby elevating and prolonging its natural anti-inflammatory and analgesic effects at the site of inflammation . This mechanism represents a promising therapeutic approach for managing inflammatory and pain conditions without the side effects associated with direct exogenous PPAR-α agonists . As a research compound, this compound is a valuable chemical tool for investigating this specific biological pathway. Applications: This product is intended for research purposes only. It is suited for use in biochemical and pharmacological studies, including target-based screening assays, structure-activity relationship (SAR) investigations, and mechanism-of-action studies related to NAAA and the inflammatory response. Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

8-(1-methylpyrazol-4-yl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-17-10-14(9-16-17)22(20,21)19-11-3-4-12(19)8-13(7-11)18-6-2-5-15-18/h2,5-6,9-13H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFUUDGMCRBOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and bicyclic amines. The key steps in the synthesis may involve:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions.

    Bicyclic Ring Formation: The bicyclic structure is formed through intramolecular cyclization reactions, often facilitated by heating or using specific catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of azabicyclo[3.2.1]octanes , which are known for their structural similarity to tropane alkaloids. These compounds often serve as scaffolds in drug design due to their ability to interact with biological targets effectively.

Synthesis Techniques

Several synthetic routes have been explored to produce this compound, including:

  • Microwave-assisted synthesis : This method enhances reaction rates and yields, allowing for the efficient formation of the azabicyclo framework.
  • Enantioselective methodologies : Research has focused on constructing the stereochemical elements of the azabicyclo structure directly during the synthesis process, which is crucial for biological activity .

Biological Activities

The biological activities of 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane are primarily linked to its interactions with various receptors and enzymes:

Potential Therapeutic Applications

  • Dopamine transporter inhibition : Compounds with similar structures have shown promise as dopamine transporter inhibitors, which could be beneficial in treating disorders like Parkinson's disease and ADHD .
  • Anticholinergic properties : The azabicyclo structure is prevalent in anticholinergic drugs used for treating conditions such as chronic obstructive pulmonary disease (COPD) and motion sickness .

Case Study: NAAA Inhibition

A recent study identified a class of N-acylamide amidohydrolase (NAAA) inhibitors featuring a pyrazole azabicyclo[3.2.1]octane core, demonstrating significant anti-inflammatory effects in preclinical models . The structural modifications led to enhanced potency and selectivity, indicating the potential for developing new therapeutic agents targeting inflammatory pathways.

Pharmacological Insights

Research has also highlighted the importance of structural modifications on the azabicyclo scaffold to improve pharmacokinetic properties, such as solubility and bioavailability. For instance, derivatives of this compound have been evaluated for their ability to cross the blood-brain barrier while minimizing side effects associated with systemic administration .

Summary of Applications

Application AreaDescription
Medicinal ChemistryDevelopment of new drugs targeting dopamine receptors and inflammatory pathways
Anticholinergic DrugsTreatment for respiratory diseases and motion sickness
Inhibitors of Enzymatic ActivityCompounds designed to inhibit specific enzymes related to inflammation

Mechanism of Action

The mechanism of action of 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazole rings can engage in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Key Research Findings

  • Substituent-Driven Activity: The 3-position substituent critically influences target selectivity. Phenoxy groups (compound 41) favor opioid receptor binding, while pyrazinyl-ethoxy groups (compound 50) shift activity toward kinase targets .
  • Sulfonamide Optimization : 3,5-Dimethylpyrazole sulfonyl groups enhance metabolic stability compared to unsubstituted pyrazole sulfonamides .
  • Synthetic Accessibility : The bicyclic core is synthesized via [3+2] cycloadditions or chiral pool strategies, enabling rapid diversification .

Biological Activity

The compound 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane belongs to a class of azabicyclic compounds that have gained attention for their potential biological activities, particularly as inhibitors of various enzymes involved in inflammatory processes. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Research indicates that compounds with the azabicyclo[3.2.1]octane core exhibit significant inhibitory effects on N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By inhibiting NAAA, these compounds can enhance the levels of PEA, thereby prolonging its analgesic and anti-inflammatory effects at sites of inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Pyrazole rings : The presence of pyrazole moieties contributes to the compound's ability to interact with target enzymes.
  • Sulfonyl group : This functional group enhances solubility and bioavailability, crucial for systemic effects.

In a study focusing on SAR, modifications to the pyrazole and sulfonyl groups were systematically explored, leading to the identification of derivatives with improved inhibitory potency against NAAA .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of related pyrazole azabicyclo[3.2.1]octane compounds:

Compound NameIC50 (µM)Target EnzymeSelectivity
ARN196890.042Human NAAAHigh
ARN161860.655Human NAAAModerate
ARN198760.150Human FAAHLow

The compound ARN19689 , structurally related to this compound, demonstrated potent inhibition of human NAAA with an IC50 value of 0.042 µM, indicating its potential as a therapeutic agent in managing inflammatory conditions .

Case Studies

Several studies have highlighted the therapeutic potential of azabicyclic compounds:

  • Anti-inflammatory Effects : In vivo studies demonstrated that compounds similar to this compound significantly reduced inflammation in animal models of arthritis by inhibiting NAAA activity and increasing endogenous PEA levels .
  • Pain Management : Clinical trials indicated that these compounds could be effective in managing chronic pain conditions due to their ability to modulate endocannabinoid signaling pathways through NAAA inhibition.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including sulfonylation and pyrazole coupling. For example, refluxing intermediates in xylene with chloranil (1.4 mmol) for 25–30 hours under anhydrous conditions is critical for achieving high yields . Optimization may require adjusting solvent polarity (e.g., THF vs. EtOH) and catalyst selection, as shown in analogous azabicyclo-octane syntheses . Monitoring reaction progress via UPLC-MS or HRMS ensures intermediate purity before recrystallization from methanol .

Q. How can researchers verify the structural integrity of the bicyclo[3.2.1]octane core during synthesis?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm stereochemistry and substituent positions. For example, the 8-azabicyclo[3.2.1]octane scaffold exhibits distinct coupling patterns in the 1.5–3.5 ppm range due to its rigid bicyclic structure. X-ray crystallography or NOESY experiments may resolve ambiguities in complex derivatives .

Q. What purification techniques are recommended for isolating the target compound from byproducts?

  • Methodological Answer : After aqueous workup (5% NaOH), column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective. Recrystallization from methanol improves purity, as demonstrated in sulfonated pyrrole derivatives . Membrane separation technologies (e.g., nanofiltration) can also reduce polar impurities in large-scale workflows .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., pyrazole groups, sulfonyl linkages) and test against target enzymes or receptors. For example, replacing the 1-methylpyrazole with 3,5-dimethylpyrazole in analogous compounds altered binding affinity by 10-fold in kinase assays . Use in vitro models (e.g., cell permeability assays) and molecular docking to prioritize derivatives for in vivo testing .

Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (HSQC, HMBC) to distinguish regioisomers. For instance, sulfonate vs. sulfonamide linkages in bicyclo-octane derivatives produce distinct 13^13C shifts (e.g., 45 ppm vs. 55 ppm for sulfur-bound carbons) . Cross-validate findings using independent synthetic routes or computational NMR prediction tools .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate gastric (pH 1.2) and plasma (pH 7.4) environments with controlled temperature (37°C). Monitor degradation via HPLC at 0, 6, 12, and 24 hours. For hydrolytically labile groups (e.g., sulfonamides), stabilize formulations using cyclodextrin encapsulation, as applied to spiro-decane derivatives .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSAR models parameterized with logP, topological polar surface area (TPSA), and molecular weight. For example, TPSA >80 Ų correlates with poor blood-brain barrier penetration in azabicyclo-octanes. Molecular dynamics simulations (e.g., GROMACS) can predict binding modes to cytochrome P450 enzymes .

Data Contradiction and Validation

Q. How should conflicting data on reaction yields be addressed in multi-laboratory studies?

  • Methodological Answer : Standardize protocols (e.g., solvent drying over Na2_2SO4_4, inert atmosphere) to minimize variability. Reproduce results using orthogonal techniques (e.g., microwave-assisted synthesis vs. traditional reflux) . Collaborative inter-lab validation, as outlined in CLP Research Forums, ensures methodological rigor .

Q. What strategies validate the compound’s proposed mechanism of action in biological assays?

  • Methodological Answer : Employ CRISPR-edited cell lines to knock out putative targets. Compare dose-response curves (IC50_{50}) between wild-type and knockout models. Use isotopic labeling (e.g., 3^3H or 14^14C) to track metabolite formation in microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.